1,10-Bis(triethoxysilyl)decane
Overview
Description
1,10-Bis(triethoxysilyl)decane is an organosilane compound characterized by the presence of two triethoxysilyl groups attached to a decane backbone. This compound is part of a broader class of organosilanes that are widely used in various industrial and scientific applications due to their unique chemical properties, including their ability to form stable bonds with both organic and inorganic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,10-Bis(triethoxysilyl)decane can be synthesized through a sol-gel process, which involves the hydrolysis and condensation of organosilane precursors. The typical synthetic route includes the reaction of decane with triethoxysilane in the presence of a catalyst such as hydrochloric acid or ammonia. The reaction conditions often involve controlling the temperature and pH to ensure the proper formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the precise control of reactant concentrations, temperature, and catalyst addition to optimize the production efficiency and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
1,10-Bis(triethoxysilyl)decane undergoes several types of chemical reactions, including:
Hydrolysis and Condensation: The compound readily hydrolyzes in the presence of water, forming silanol groups, which can further condense to form siloxane bonds.
Oxidation and Reduction: The decane backbone can undergo oxidation reactions, although the triethoxysilyl groups are generally resistant to oxidation.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water and acidic or basic catalysts (e.g., hydrochloric acid, ammonia).
Condensation: Silanol groups formed during hydrolysis condense under mild heating.
Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the decane backbone.
Substitution: Nucleophiles such as amines or alcohols can replace the ethoxy groups.
Major Products Formed
Siloxane Polymers: Formed through the condensation of silanol groups.
Oxidized Decane Derivatives: Formed through the oxidation of the decane backbone.
Functionalized Organosilanes: Formed through substitution reactions.
Scientific Research Applications
1,10-Bis(triethoxysilyl)decane has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,10-Bis(triethoxysilyl)decane primarily involves the hydrolysis and condensation of its triethoxysilyl groups. Upon hydrolysis, silanol groups are formed, which can further condense to form siloxane bonds. This process results in the formation of stable, cross-linked networks that enhance the mechanical and chemical properties of the materials in which it is used .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(triethoxysilyl)ethane
- 1,4-Bis(triethoxysilyl)benzene
- 1,6-Bis(triethoxysilyl)hexane
- 4,4’-Bis(triethoxysilyl)phenyl ether
Uniqueness
1,10-Bis(triethoxysilyl)decane is unique due to its longer decane backbone, which provides greater flexibility and spacing between the triethoxysilyl groups. This structural feature allows for the formation of more extended and flexible siloxane networks compared to shorter-chain analogs. Additionally, the longer backbone can enhance the hydrophobicity and thermal stability of the resulting materials .
Properties
IUPAC Name |
triethoxy(10-triethoxysilyldecyl)silane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H50O6Si2/c1-7-23-29(24-8-2,25-9-3)21-19-17-15-13-14-16-18-20-22-30(26-10-4,27-11-5)28-12-6/h7-22H2,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSDUQHQHMZSMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCCCCCCCC[Si](OCC)(OCC)OCC)(OCC)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H50O6Si2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70560287 | |
Record name | 4,4,15,15-Tetraethoxy-3,16-dioxa-4,15-disilaoctadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70560287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122185-11-9 | |
Record name | 4,4,15,15-Tetraethoxy-3,16-dioxa-4,15-disilaoctadecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122185-11-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4,15,15-Tetraethoxy-3,16-dioxa-4,15-disilaoctadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70560287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,16-Dioxa-4,15-disilaoctadecane, 4,4,15,15-tetraethoxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.